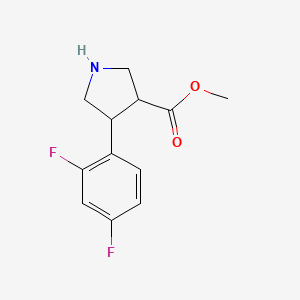

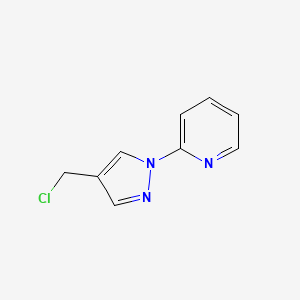

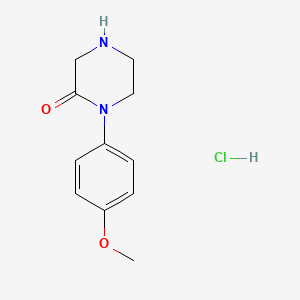

![molecular formula C9H4BrF3N2O2 B1469446 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1121051-31-7](/img/structure/B1469446.png)

6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Übersicht

Beschreibung

This compound is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic heterocycle . It contains a bromo group at the 6th position and a trifluoromethyl group at the 8th position of the imidazo[1,2-a]pyridine core . The compound also has a carboxylic acid group attached to the 2nd position of the pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound includes three carbon, two nitrogen, four hydrogen atoms, and two double bonds in the imidazole ring . It also contains a bromine atom at the 6th position, a trifluoromethyl group at the 8th position, and a carboxylic acid group at the 2nd position of the pyridine ring .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 309.04 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Drug Development

The imidazo[1,2-a]pyridine moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The presence of the trifluoromethyl group and the bromo substituent on the imidazo[1,2-a]pyridine core can potentially enhance the pharmacokinetic properties of new drug candidates. This compound could be explored for its utility in developing novel therapeutic agents with improved efficacy and safety profiles.

Material Science: Advanced Material Synthesis

Due to its structural character, the imidazo[1,2-a]pyridine framework is also useful in material science . The compound could be employed in the synthesis of advanced materials, potentially contributing to the development of new polymers, coatings, or electronic materials that require specific electronic or photophysical properties.

Biological Research: Antimicrobial Agents

Compounds containing the imidazole ring, such as 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, have shown a broad range of biological activities. This includes antimicrobial properties, which could be harnessed in the development of new antibacterial and antifungal agents, addressing the growing concern of antibiotic resistance .

Chemical Synthesis: Building Blocks

This compound serves as a versatile building block in chemical synthesis. Its reactive sites allow for various modifications, making it a valuable starting material for the synthesis of a wide array of derivatives with potential applications in different fields of chemistry and biology .

Pharmacology: Study of Drug Action

The structural features of 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid make it a candidate for pharmacological studies to understand drug-receptor interactions. Its unique structure could provide insights into the design of receptor-specific drugs, enhancing targeted therapies .

Analytical Chemistry: Chromatographic Studies

Due to its distinct chemical properties, this compound can be used as a standard or reference in chromatographic studies to help identify or quantify similar compounds in complex mixtures, aiding in the analysis of pharmaceuticals and other chemical products .

Biochemistry: Enzyme Inhibition

The imidazo[1,2-a]pyridine ring system is known to interact with various enzymes, potentially acting as an inhibitor. Research into the inhibitory effects of this compound could lead to the discovery of new enzyme targets for therapeutic intervention .

Agricultural Chemistry: Pesticide Development

The bromo and trifluoromethyl groups present in this compound may contribute to pesticidal activity. Exploring its use in the development of new pesticides could lead to more effective and environmentally friendly agricultural chemicals .

Safety And Hazards

The compound is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) is also associated with the compound .

Eigenschaften

IUPAC Name |

6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3N2O2/c10-4-1-5(9(11,12)13)7-14-6(8(16)17)3-15(7)2-4/h1-3H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFYQROKYZZMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC(=CN2C=C1Br)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501162989 | |

| Record name | 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501162989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |

CAS RN |

1121051-31-7 | |

| Record name | 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121051-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501162989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

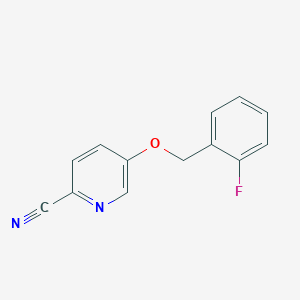

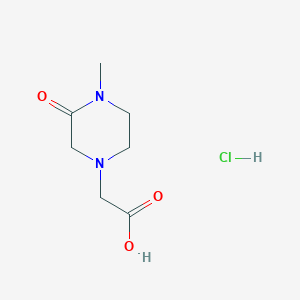

![1-[(Pyridin-3-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1469364.png)

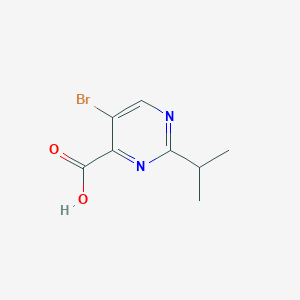

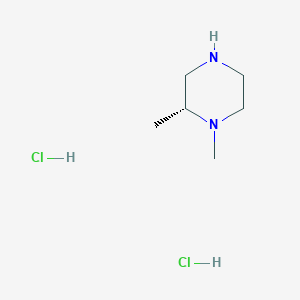

![Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1469367.png)

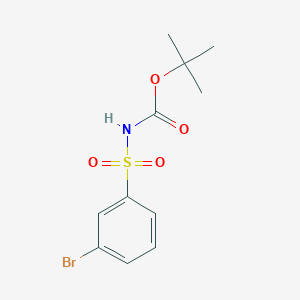

![1-[5-Chloro-2-(ethylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469369.png)

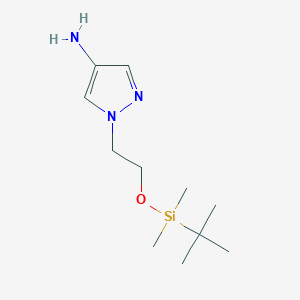

![Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1469372.png)